N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
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Overview
Description
N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under specific conditions. One common method involves the use of a dehydrogenative coupling reaction of primary alcohols with 2-aminophenol, utilizing a magnetically recoverable catalyst such as Fe3O4@SiO2@PPh2-Rh . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalytic systems and automation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties, such as thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutyl groups and oxazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-dibutyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-5-12-19(13-6-4-2)17(21)11-14-20-15-9-7-8-10-16(15)23-18(20)22/h7-10H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMBLLGXHYPDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCN1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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